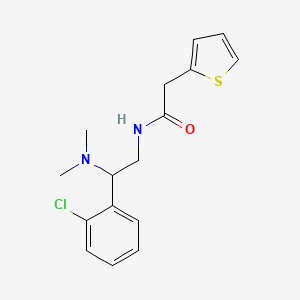

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide

Description

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group, a dimethylaminoethyl chain, and a thiophen-2-yl moiety. This compound combines aromatic, heterocyclic, and amine functionalities, making it structurally distinct and pharmacologically relevant. The thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules .

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS/c1-19(2)15(13-7-3-4-8-14(13)17)11-18-16(20)10-12-6-5-9-21-12/h3-9,15H,10-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXECHDSUXOVMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=CS1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, dimethylamine, and thiophene-2-carboxylic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and dimethylamine, resulting in the formation of a Schiff base.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with thiophene-2-carboxylic acid to form the final product, this compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Modifications

- N-(2-(dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide (): This positional isomer replaces the thiophen-2-yl group with a thiophen-3-yl substituent. Such changes may impact receptor affinity, though pharmacological data are unavailable .

- In contrast, the target compound’s 2-chlorophenyl group balances lipophilicity and electronic effects .

Halogenated Analogues

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Replacing the thiophene with a thiazole ring introduces nitrogen, enhancing hydrogen-bonding capacity. Crystallographic data reveal intermolecular N–H⋯N hydrogen bonds, suggesting superior solid-state stability compared to the target compound’s unknown packing behavior .

- 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (): This heavily chlorinated derivative exhibits enhanced electrophilicity due to trichloroethyl and chlorothiophene groups. However, steric hindrance from the trichloroethyl moiety may limit membrane permeability compared to the dimethylaminoethyl chain in the target compound .

Amine-Substituted Analogues

- The absence of a thiophene ring reduces aromatic interactions, highlighting the target compound’s dual advantage of amine solubility and heterocyclic binding .

- 2-[(2-Chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide (): The chloroacetyl group introduces reactivity (e.g., nucleophilic substitution), unlike the stable 2-chlorophenyl group. This compound’s ethylamino chain may reduce blood-brain barrier penetration compared to the dimethylaminoethyl chain .

Simplified Derivatives

- N-(thiophen-2-ylmethyl)acetamide (): This minimal analogue lacks both the chlorophenyl and dimethylaminoethyl groups. Its simpler structure likely results in lower bioactivity, underscoring the importance of the target compound’s multifunctional design .

Biological Activity

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide, also known as a derivative of thiophene and dimethylamino compounds, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C16H21ClN2OS

- Molar Mass : 320.87 g/mol

- Structure : The compound features a chlorophenyl group, a dimethylamino group, and a thiophene ring, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. They often induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

- Case Study : A study involving derivatives of thiophene demonstrated significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating potent activity. The presence of electron-withdrawing groups like chlorine was correlated with enhanced activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- In Vitro Studies : Similar compounds have exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The thiophene moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial targets .

- Research Findings : A derivative bearing a thiophene ring showed selective antimicrobial activity against resistant strains, indicating the importance of structural modifications in enhancing efficacy .

Neuropharmacological Effects

The dimethylamino group is known for its influence on neurotransmitter systems:

- Mechanism : Compounds with this functional group can interact with serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects. Research into related compounds has suggested modulation of neurotransmitter release as a key mechanism .

- Clinical Implications : Given the rising interest in neuroactive drugs, further exploration into the neuropharmacological effects of this compound could reveal new therapeutic avenues for mood disorders.

Data Table: Biological Activity Overview

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide?

- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or dichloromethane), and stoichiometric ratios of reagents to avoid side products . Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using TLC and validated via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry and bond connectivity . Complementary techniques include:

- NMR spectroscopy : H and C NMR to assign proton environments and carbon frameworks .

- Computational modeling : Density Functional Theory (DFT) to predict optimized geometries and compare with experimental data .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorometric or colorimetric substrates to test activity against kinases, proteases, or cytochrome P450 enzymes .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data on biological activity across similar acetamide derivatives be resolved?

- Methodological Answer :

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro, thiophene) and test bioactivity to identify key pharmacophores .

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

- Meta-analysis : Pool data from published studies to identify trends or outliers, accounting for variations in cell lines or assay conditions .

Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer :

- In vitro metabolic assays : Use liver microsomes or hepatocytes to measure phase I/II metabolism, with LC-MS/MS to identify metabolites .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free drug fraction .

- Computational ADME prediction : Tools like SwissADME to estimate bioavailability, logP, and P-glycoprotein interactions .

Q. How can target engagement and mechanism of action be elucidated?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measure binding affinity to recombinant proteins (e.g., receptors, enzymes) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in cells .

- CRISPR-Cas9 knockout models : Validate specificity by testing activity in target-deficient cell lines .

Q. What computational methods are recommended for predicting off-target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) .

- Machine learning models : Train on ToxCast or ChEMBL data to predict toxicity or secondary targets .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for heterocyclic substituent effects?

- Methodological Answer :

- Logarithmic dosing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–100 µM) to capture EC/IC values .

- Control for thiophene-mediated toxicity : Include analogs lacking the thiophene moiety to isolate its contribution .

Q. What statistical approaches are robust for analyzing high-throughput screening data?

- Methodological Answer :

Q. How can crystallographic data resolve discrepancies in proposed reaction intermediates?

- Methodological Answer :

- Time-resolved XRD : Capture transient intermediates during synthesis .

- SC-XRD (Single-Crystal X-Ray Diffraction) : Compare crystal structures of intermediates with DFT-optimized geometries .

Tables of Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound Modifications | IC (µM) | Target | Reference ID |

|---|---|---|---|

| 2-Thiophene → 3-Thiophene | 12.5 ± 1.2 | CYP3A4 | |

| Dimethylamino → Diethylamino | 8.7 ± 0.9 | EGFR Kinase | |

| Chlorophenyl → Fluorophenyl | >100 | β-Lactamase |

Q. Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|

| 1 | DCM, EDCI, RT, 12h | 78 | 92 | |

| 2 | NaBH, MeOH, 0°C | 85 | 95 | |

| 3 | Pd/C, H, EtOAc | 90 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.